5-Methoxy-1,3-dimethyl-2-nitrobenzene
Overview
Description
5-Methoxy-1,3-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Methoxy-1,3-dimethyl-2-nitrobenzene is1S/C9H11NO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3
. This indicates the presence of a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) on a benzene ring. Physical And Chemical Properties Analysis
5-Methoxy-1,3-dimethyl-2-nitrobenzene is a solid at room temperature . The theoretical density is 1.148 g/cm3 . The compound has a refractive index of 1.534 . The boiling point is 295.6 °C at 760 mmHg .Scientific Research Applications
Chemical Reactions and Synthesis
5-Methoxy-1,3-dimethyl-2-nitrobenzene, a methoxybenzene derivative, has been studied in various chemical reactions. Research by Otsuji, Yabune, and Imoto (1969) demonstrated its formation in reactions involving dimethyl 4-methoxyphthalate and dimethyl phthalate (Otsuji et al., 1969). Another study by Fun et al. (1997) reported on the structural characteristics of similar methoxybenzenes, shedding light on their potential applications in material science and crystallography (Fun et al., 1997).
Chemical Properties and Interactions
Kawakami and Suzuki (2000) explored the methoxylation of nitroarenes and nitroazaarenes, providing insights into the chemical behavior of methoxy derivatives like 5-Methoxy-1,3-dimethyl-2-nitrobenzene (Kawakami & Suzuki, 2000). Alekperov et al. (1994) studied the photo-deoxygenation of heterocyclic N-oxides, which can be relevant for understanding the photoreactive properties of similar compounds (Alekperov et al., 1994).
Polymerization and Material Synthesis
Smith and Tighe (1981) investigated the polymerization of 5-phenyl-1,3-dioxolan-2,4-dione, which can provide insights into the potential of similar compounds in polymer science (Smith & Tighe, 1981). Similarly, the work by Kobayashi, Okimoto, and Imakura (1982) on the cleavage of the methylenedioxy ring in aromatic compounds could be relevant for understanding the chemical behavior of 5-Methoxy-1,3-dimethyl-2-nitrobenzene in complex organic syntheses (Kobayashi et al., 1982).
Atmospheric Chemistry and Environmental Applications
Lauraguais et al. (2014) studied the atmospheric reactivity of methoxyphenols, which could provide insights into the environmental impact and atmospheric behavior of similar methoxybenzene derivatives like 5-Methoxy-1,3-dimethyl-2-nitrobenzene (Lauraguais et al., 2014).
Safety And Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-methoxy-1,3-dimethyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRJLJWPPSJVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209897 | |
Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,3-dimethyl-2-nitrobenzene | |
CAS RN |
61019-03-2 | |
Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061019032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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